CMDM-HCl possesses a chloromethyl group, which is a reactive functional group commonly used as a building block in organic synthesis. The presence of the benzimidazole ring further suggests potential applications in the synthesis of heterocyclic compounds ().
Benzimidazole derivatives are known to exhibit a wide range of biological activities. Some related compounds possess anti-fungal and anti-microbial properties (). Further research would be needed to determine if CMDM-HCl possesses any interesting medicinal properties.
The aromatic nature and functional groups of CMDM-HCl could potentially be of interest in the development of novel materials with specific properties.
2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride is a chemical compound with the molecular formula C10H12ClN2·HCl. This compound features a benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The presence of the chloromethyl group at the 2-position and two methyl groups at the 6 and 7 positions contributes to its unique reactivity and biological properties. The hydrochloride form indicates that the compound is in salt form, which is often used to enhance solubility and stability in various applications .
The chloromethyl group in 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride makes it a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles, leading to the formation of new compounds. Additionally, this compound can participate in cyclization reactions, forming more complex structures. Its reactivity allows it to be used as a building block in the synthesis of pharmaceuticals and agrochemicals .
The synthesis of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride typically involves several steps:
2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride has several applications:
Several compounds share structural similarities with 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methyl-6,7-dimethyl-1H-benzimidazole | Methyl group instead of chloromethyl | Less reactive than chloromethyl derivative |
| 2-(Chloromethyl)-1H-benzimidazole | Lacks additional methyl groups | Simpler structure with different reactivity |
| 5-Chloro-2-methyl-1H-benzimidazole | Chlorine at the 5-position instead of 2 | Different biological activity profile |
| 2-(Bromomethyl)-6,7-dimethyl-1H-benzimidazole | Bromine instead of chlorine | May exhibit different reactivity patterns |
The uniqueness of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride lies in its specific combination of functional groups and structural features that contribute to its distinct chemical reactivity and potential biological activities .
The solid-state condensation and direct sublimation (SSC-DS) method provides a solvent-free route for synthesizing benzimidazole derivatives, including 2-(chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride. This approach involves reacting 6,7-dimethyl-1H-benzimidazole with chloromethylation agents (e.g., chloromethyl ethers) in the presence of catalytic zinc acetate under controlled thermal conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the benzimidazole ring attacks the electrophilic chloromethyl group.
Key advantages of SSC-DS include:
Table 1: SSC-DS Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 100–120°C | Higher yields at elevated temps |
| Catalyst Loading | 1–2 mol% Zn(OAc)₂ | Prevents side reactions |
| Reaction Time | 3–6 hours | Longer durations improve purity |
Challenges include the sensitivity of substituents on the benzimidazole core. For example, electron-withdrawing groups reduce reaction rates, while methyl groups (as in 6,7-dimethyl derivatives) enhance steric accessibility.
Microwave irradiation significantly accelerates the synthesis of 2-(chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride. A protocol using 1% mol Er(OTf)₃ as a Lewis catalyst under solvent-free conditions achieves yields exceeding 90% within 5–10 minutes. The microwave energy promotes rapid heating, enabling efficient cyclization of N-substituted o-phenylenediamine precursors with chloroacetic acid derivatives.
Key parameters for optimization:
Table 2: Microwave Synthesis Performance
| Substrate | Reaction Time (min) | Yield (%) |
|---|---|---|
| N-Phenyl-o-PDA | 5 | 99 |
| N-Benzyl-o-PDA | 10 | 95 |
This method reduces energy consumption by 40% compared to conventional reflux techniques.
The acid-catalyzed cyclization of o-phenylenediamine derivatives with chloroacetic acid is a cornerstone for synthesizing 2-(chloromethyl)-benzimidazoles. Concentrated HCl (4 mol/L) serves as both catalyst and solvent, facilitating the formation of the benzimidazole ring via intramolecular dehydration. The mechanism involves:
Optimization strategies:
Table 3: Acid-Catalyzed Cyclization Outcomes
| Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| HCl (4 mol/L) | 110 | 85 |
| H₂SO₄ | 120 | 72 |
Base catalysis is unsuitable due to conflicting pH requirements for cyclization versus N-formylation steps.
Post-synthesis, the free base is converted to the hydrochloride salt to enhance stability and solubility. Critical steps include:
Analytical validation:
Scaling up 2-(chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride synthesis presents several challenges:
Table 4: Industrial Scalability Issues and Solutions
Case Study: A continuous flow hydrogenation system (H-Cube Midi) achieved a 1,200-fold increase in space-time yield compared to batch processing, addressing safety concerns related to hydrogen gas.
This comprehensive analysis examines the physicochemical properties and stability characteristics of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride, a synthetic benzimidazole derivative with potential pharmaceutical applications. The compound represents a unique structural variant within the benzimidazole family, featuring dual methyl substitution at the 6,7-positions and a reactive chloromethyl group at the 2-position.
The thermal characteristics of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride demonstrate the compound's thermal stability profile and decomposition behavior under elevated temperatures. Thermal analysis provides critical insights into the compound's behavior during processing, storage, and potential pharmaceutical manufacturing processes.
The melting point of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride has been determined through differential scanning calorimetry and melting point apparatus measurements. The hydrochloride salt form exhibits a melting point of 229°C with decomposition [1], indicating substantial thermal stability compared to the free base form. This elevated melting point reflects the enhanced intermolecular interactions present in the salt form, including hydrogen bonding between the protonated benzimidazole nitrogen and the chloride counterion.
Comparative thermal data for related benzimidazole derivatives provides context for understanding the thermal behavior of the target compound. The parent 2-chloromethyl-1H-benzimidazole exhibits a melting point range of 141-143°C with decomposition [2], demonstrating that salt formation significantly increases thermal stability. Similar benzimidazole derivatives show melting points in the range of 146-155°C [3], suggesting that the dimethyl substitution pattern contributes to enhanced thermal stability through increased molecular rigidity and crystalline packing efficiency.
Table 1: Thermal Properties of Benzimidazole Derivatives
| Compound | Melting Point (°C) | Decomposition | Source |
|---|---|---|---|
| 2-Chloromethyl-1H-benzimidazole | 141-143 | Yes | [2] |
| 2-Chloromethyl-1H-benzimidazole hydrochloride | 229 | Yes | [1] |
| 2-Chloromethyl-1H-benzimidazole derivatives | 146-148 | No | [3] |
| 2-Chloromethyl-1H-benzimidazole derivatives | 153-155 | No | [3] |
The decomposition behavior of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride follows established patterns observed for benzimidazole derivatives. The benzimidazole ring system demonstrates exceptional thermal stability, remaining intact under conditions that would decompose many other heterocyclic compounds [4]. The ring structure is unaffected by concentrated sulfuric acid when heated under pressure to 270°C, and shows resistance to vigorous treatment with hot hydrochloric acid or alkaline conditions [5].
Thermogravimetric analysis of similar benzimidazole complexes reveals multi-step decomposition processes. For related compounds, the first decomposition step typically occurs between 30-150°C, corresponding to the loss of water molecules and volatile components [6]. The major decomposition phase occurs at temperatures ranging from 250-900°C, involving the breakdown of the organic benzimidazole framework [6]. The high thermal stability of the benzimidazole core ensures that decomposition primarily affects substituent groups and salt components before impacting the heterocyclic ring system.
The chloromethyl substituent represents a potential thermal liability, as alkyl halides generally exhibit lower thermal stability than the benzimidazole core. However, the electron-withdrawing nature of the chloromethyl group may provide stabilization through electronic effects that delocalize charge density within the aromatic system.
Several structural features contribute to the enhanced thermal stability of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride. The benzimidazole ring system possesses inherent thermal stability due to its aromatic character and the presence of two nitrogen atoms that contribute to resonance stabilization [7]. The dual methyl substitution at the 6,7-positions increases the molecular weight and provides additional van der Waals interactions that enhance crystal packing stability.
The formation of the hydrochloride salt introduces additional stabilizing factors through ionic interactions and hydrogen bonding networks. Crystal structure analysis of similar benzimidazole hydrochlorides reveals extensive intermolecular hydrogen bonding patterns that contribute to thermal stability [8]. The crystalline structure forms infinite chain arrangements through hydrogen bonding interactions, creating a thermodynamically stable solid-state configuration.
Temperature-dependent studies demonstrate that the compound maintains structural integrity across a wide temperature range, with significant decomposition occurring only above 200°C. This thermal stability profile supports the compound's suitability for pharmaceutical applications requiring elevated temperature processing conditions.
The solubility characteristics of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride reflect the compound's amphiphilic nature, arising from the polar benzimidazole core and the lipophilic methyl substituents. Understanding these solubility parameters is essential for formulation development, analytical method development, and predicting bioavailability characteristics.
The solubility of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride in polar solvents is significantly enhanced compared to the free base form due to the ionic nature of the hydrochloride salt. The presence of two nitrogen atoms in the benzimidazole ring system generally causes polarity, resulting in solubility in organic solvents and greater solubility in polar solvents [9].
Water Solubility: The parent benzimidazole compound is practically insoluble in water [10], with solubility improving significantly upon salt formation. Hydrochloride salts of benzimidazole derivatives demonstrate enhanced aqueous solubility due to ionic interactions and hydrogen bonding with water molecules [11]. The solubility in water is approximately 1 gram per milliliter for related benzimidazole derivatives [11], though specific values for the target compound require experimental determination.
Alcoholic Solvents: Benzimidazole derivatives show excellent solubility in alcoholic solvents, with the parent compound being freely soluble in ethanol [10]. The solubility in alcoholic solvents follows the general trend of decreasing solubility with increasing alkyl chain length of the alcohol [12]. For benzimidazole derivatives, solubility in alcohols (C3-C6) is higher than in water and generally decreases with increasing alkyl chain length [12]. The intermolecular solute-solvent interaction is higher for primary alcohols compared to secondary or tertiary alcohols [12].
Polar Aprotic Solvents: The compound demonstrates solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . These solvents are commonly employed in synthetic procedures involving benzimidazole derivatives due to their ability to dissolve both the reactants and products effectively.
Table 2: Solubility in Polar Solvents
| Solvent | Solubility | Notes | Source |
|---|---|---|---|
| Water | Variable | Hydrochloride salts show enhanced solubility | [11] |
| Ethanol | Freely soluble | Standard solubility for benzimidazoles | [10] |
| Methanol | Soluble | Used in spectroscopic studies | [14] |
| DMF | Soluble | Polar aprotic solvent | |
| DMSO | Soluble | Common synthetic solvent | [15] |
The solubility of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride in nonpolar solvents is limited due to the polar nature of the benzimidazole ring system and the ionic character of the hydrochloride salt. However, the presence of methyl substituents at the 6,7-positions may provide some enhancement in nonpolar solvent compatibility through increased lipophilicity.
Hydrocarbon Solvents: The compound shows practically insoluble behavior in benzene and petroleum ether [10], consistent with the general behavior of benzimidazole derivatives in nonpolar environments. The polar imidazole nitrogen atoms create unfavorable interactions with nonpolar solvents, limiting dissolution.
Ether Solvents: Solubility in ether solvents is characteristically sparingly soluble [10], reflecting the limited compatibility between the polar benzimidazole core and the nonpolar ether solvent environment. The addition of nonpolar substituents to the benzimidazole ring can improve solubility in nonpolar solvents, though this effect is limited for the target compound due to the small size of the methyl groups.
Chlorinated Solvents: While specific data for the target compound is limited, benzimidazole derivatives generally show improved solubility in chlorinated solvents such as chloroform compared to purely hydrocarbon solvents, due to the polar nature of the carbon-chlorine bonds.
The solubility characteristics of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride can be modified through various approaches. The formation of the hydrochloride salt represents the primary strategy for enhancing aqueous solubility, as demonstrated by the significantly improved water solubility compared to the free base form.
Cosolvency approaches utilizing mixed solvent systems can optimize solubility for specific applications. Ethanol-water mixtures provide tunable solubility characteristics, allowing for optimization of dissolution rates and stability profiles [12]. The use of surfactants or cyclodextrins may further enhance solubility in aqueous systems for pharmaceutical applications.
The structural modification through salt formation with alternative acids (such as tartaric acid, citric acid, or methanesulfonic acid) may provide different solubility profiles while maintaining the essential pharmacological properties of the parent compound.
The pH-dependent stability of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride is crucial for understanding its behavior in biological systems and pharmaceutical formulations. The compound's stability profile varies significantly across different pH ranges, with distinct degradation patterns observed under acidic and basic conditions.
Under acidic conditions, 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride exhibits decreased stability, following the general pattern observed for benzimidazole derivatives. The degradation rate increases with decreasing pH, resulting in the formation of various degradation products [16].
Protonation State: The benzimidazole moiety has a pKa value of approximately 5.3-5.5 [17], indicating that the compound will exist primarily in the protonated form under acidic conditions. In acidic environments, the benzimidazole nitrogen becomes protonated, which can influence the compound's stability and reactivity [18].
Degradation Kinetics: Studies on related benzimidazole derivatives demonstrate rapid degradation under acidic conditions. For omeprazole, a structurally related benzimidazole derivative, the half-life at pH 5.0 is approximately 43 minutes at 25°C [19]. The degradation follows pseudo-first-order kinetics and is highly dependent on pH, with degradation rates increasing significantly as pH decreases below 7.0 [20].
Mechanism of Degradation: The degradation mechanism under acidic conditions involves hydrolysis reactions that are dependent on hydronium ion concentration [19]. Since the pKa of the benzimidazole entity is approximately 5.5, degradation at pH values below the pKa suggests acid-catalyzed hydrolysis processes [19]. The chloromethyl substituent may undergo nucleophilic substitution reactions under acidic conditions, potentially leading to the formation of hydroxymethyl derivatives or other substitution products.
Table 3: pH-Dependent Stability Data
| pH Range | Stability | Half-life | Notes | Source |
|---|---|---|---|---|
| pH 5.0 | Low | 43 min (25°C) | Rapid degradation | [19] |
| pH 5-8 | Decreased | Variable | pH-dependent degradation | [16] |
| pH 7.0 | Moderate | Not specified | Neutral conditions | [19] |
| pH 10.0 | High | Not specified | Alkaline stability | [19] |
Under basic conditions, 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride demonstrates enhanced stability compared to acidic environments. The compound shows remarkable stability at pH 10.0, with significantly extended half-life periods [19].
Deprotonation Equilibrium: In basic conditions, the benzimidazole nitrogen can undergo deprotonation, with the compound existing in equilibrium between protonated and deprotonated forms. The acidic properties of benzimidazoles are attributed to resonance stabilization of the deprotonated form [5]. The pKa for the acidic deprotonation is approximately 14.5 [21], indicating that significant deprotonation occurs only under strongly basic conditions.
Alkaline Solubility: Benzimidazoles are sufficiently acidic to be generally soluble in aqueous alkali and form N-metallic compounds [5]. This solubility enhancement under basic conditions contributes to the observed stability by maintaining the compound in solution and preventing precipitation-related degradation.
Stability Mechanisms: The enhanced stability under basic conditions results from several factors. The deprotonated form may be less susceptible to nucleophilic attack, and the alkaline environment may prevent acid-catalyzed degradation pathways. Additionally, the reduced concentration of protons minimizes proton-catalyzed decomposition reactions.
At neutral pH (approximately 7.0), 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride exhibits intermediate stability characteristics. The compound exists in a mixture of protonated and deprotonated forms, with the exact ratio determined by the pKa value and the solution pH.
Optimal pH Range: For pharmaceutical applications, the optimal pH range for stability typically falls between 7.0 and 8.0, where the compound maintains reasonable stability while avoiding the rapid degradation observed under acidic conditions. This pH range represents a compromise between stability and solubility requirements.
Buffer Systems: The use of appropriate buffer systems can maintain the compound within the optimal pH range for stability. Phosphate buffers, Tris buffers, or other pharmaceutical buffering agents can be employed to stabilize the pH and minimize degradation during storage and administration.
The physicochemical properties of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride can be better understood through comparative analysis with structurally related benzimidazole derivatives. This comparison provides insights into structure-property relationships and helps predict behavior based on established patterns within the benzimidazole family.
The substitution pattern on the benzimidazole core significantly influences the compound's physicochemical properties. Comparative analysis reveals systematic trends related to the position, nature, and number of substituents.
Position Effects: The position of substituents on the benzimidazole ring system affects various properties including melting point, solubility, and stability. Substitution at the 2-position typically provides the most significant impact on properties due to the electronic influence on the imidazole nitrogen atoms [24]. The 6,7-dimethyl substitution pattern in the target compound represents a unique configuration that differs from the more common 5,6-disubstitution pattern observed in many pharmaceutical benzimidazoles.
Electronic Effects: The electronic nature of substituents influences the overall properties of benzimidazole derivatives. Electron-withdrawing groups such as the chloromethyl substituent can cause bathochromic shifts in UV absorption spectra and affect the compound's reactivity [14]. Electron-donating groups such as methyl substituents provide stabilization through increased electron density and can enhance lipophilicity.
Substitution Pattern Comparison: Comparative analysis of different substitution patterns reveals distinct property profiles:
Table 5: Comparative Properties of Benzimidazole Derivatives
| Compound | Substitution Pattern | Melting Point (°C) | Key Properties | Source |
|---|---|---|---|---|
| 2-Chloromethyl-1H-benzimidazole | 2-Chloromethyl | 141-143 | Base compound | [2] |
| 2-Chloromethyl-6-methyl-1H-benzimidazole | 2-Chloromethyl, 6-methyl | Not specified | Single methyl | [25] |
| 2-Chloromethyl-6,7-dimethyl-1H-benzimidazole | 2-Chloromethyl, 6,7-dimethyl | Not specified | Target compound | [26] |
| 2-Chloromethyl-6-methoxy-1H-benzimidazole | 2-Chloromethyl, 6-methoxy | Not specified | Methoxy substitution | [27] |
The thermal stability of benzimidazole derivatives varies significantly based on the substitution pattern and the presence of salt-forming groups. Comparative thermal analysis reveals general trends and specific exceptions within the benzimidazole family.
Substitution Effects on Thermal Stability: The presence of methyl substituents generally enhances thermal stability through increased van der Waals interactions and improved crystal packing [28]. The 6,7-dimethyl substitution pattern in the target compound is expected to provide enhanced thermal stability compared to unsubstituted or monosubstituted analogues.
Salt Formation Impact: The formation of hydrochloride salts consistently increases thermal stability across different benzimidazole derivatives. The parent 2-chloromethyl-1H-benzimidazole exhibits a melting point of 141-143°C, while the hydrochloride salt form shows a melting point of 229°C [1], representing an increase of approximately 85°C.
Decomposition Pathway Similarities: Most benzimidazole derivatives exhibit similar decomposition pathways, with the benzimidazole ring system remaining intact until temperatures exceed 250°C [6]. The primary decomposition typically involves side-chain degradation and salt component loss before affecting the core heterocyclic structure.
The solubility characteristics of benzimidazole derivatives follow predictable patterns based on the hydrophilic-lipophilic balance and the presence of ionizable groups.
Hydrophilic-Lipophilic Balance: The addition of methyl substituents increases lipophilicity while maintaining sufficient hydrophilic character for reasonable aqueous solubility in the salt form [29]. The 6,7-dimethyl substitution pattern provides enhanced lipophilicity compared to unsubstituted benzimidazole while preserving the solubility benefits of the hydrochloride salt.
Salt Formation Effects: Hydrochloride salt formation consistently improves aqueous solubility across different benzimidazole derivatives. The ionic nature of the salt provides favorable interactions with polar solvents while maintaining compatibility with pharmaceutical formulation requirements.
Solvent Selectivity: Different benzimidazole derivatives exhibit varying solvent selectivity based on their substitution patterns. The presence of electron-withdrawing groups such as chloromethyl enhances solubility in polar aprotic solvents, while alkyl substituents improve compatibility with alcoholic solvents.
The stability profiles of benzimidazole derivatives reveal common vulnerabilities and stabilization strategies that apply across the compound family.
pH-Dependent Stability Patterns: All benzimidazole derivatives exhibit pH-dependent stability, with maximum stability typically observed under mildly basic conditions (pH 8-10) [19]. The protonation state of the benzimidazole nitrogen significantly influences stability, with the deprotonated form generally showing enhanced stability.
Oxidative Stability: The benzimidazole ring system demonstrates excellent oxidative stability, with degradation typically occurring through side-chain oxidation rather than ring system breakdown [5]. The presence of electron-donating methyl groups may provide additional protection against oxidative degradation.
Hydrolytic Stability: Hydrolytic stability varies significantly based on the nature of substituents and the pH of the medium. The chloromethyl substituent represents a potential hydrolytic liability, though the electron-withdrawing nature of the chlorine atom may provide some stabilization against nucleophilic attack.
The systematic analysis of structure-property relationships within the benzimidazole family provides valuable insights for optimizing the properties of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride.
Electronic Effects: The electronic properties of substituents influence multiple physicochemical parameters. Electron-withdrawing groups such as chloromethyl decrease the electron density of the benzimidazole ring, potentially affecting stability and reactivity patterns [24]. Electron-donating methyl groups provide stabilization and can enhance lipophilicity.
Steric Effects: The steric bulk of substituents affects molecular packing in the crystalline state and can influence melting point and solubility characteristics [30]. The 6,7-dimethyl substitution pattern provides moderate steric bulk that enhances crystal packing efficiency without creating excessive steric hindrance.
Hydrogen Bonding Potential: The hydrogen bonding capacity of benzimidazole derivatives influences their solubility and stability profiles. The hydrochloride salt form provides enhanced hydrogen bonding potential through the chloride counterion, contributing to improved aqueous solubility and modified stability characteristics.
Molecular Flexibility: The conformational flexibility of benzimidazole derivatives affects their physicochemical properties and biological activity. The rigid benzimidazole core provides a stable framework, while the substituents can adopt various conformations that influence intermolecular interactions and crystal packing arrangements.